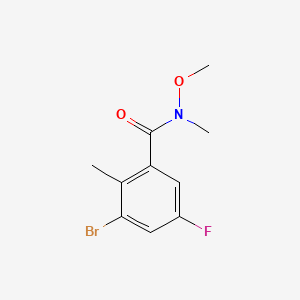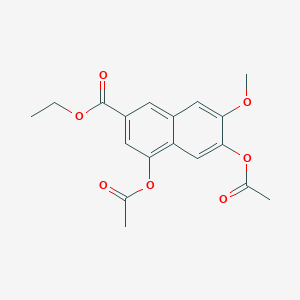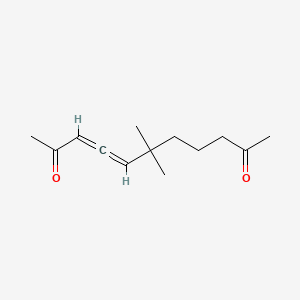
6,6-Dimethyl-3,4-undecadiene-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3,4-undecadiene-2,10-dione is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.297 g/mol It is characterized by its unique structure, which includes two diene groups and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-undecadiene-2,10-dione can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylundeca-3,4-diene with appropriate oxidizing agents to introduce the ketone functionalities . The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3,4-undecadiene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6-Dimethyl-3,4-undecadiene-2,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3,4-undecadiene-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diene and ketone groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Undecadiene-2,10-dione, 5,6,6-trimethyl-: Similar structure with additional methyl groups.
6,6-Dimethyl-3,4-undecadiene-2,10-dione: The base compound for comparison.
Uniqueness
Its structural features differentiate it from other similar compounds, making it valuable in various research and industrial contexts .
Properties
CAS No. |
52588-78-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
InChI |
InChI=1S/C13H20O2/c1-11(14)7-5-9-13(3,4)10-6-8-12(2)15/h8,10H,5,7,9H2,1-4H3 |
InChI Key |
ZJUAUNQHNSLJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C=C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



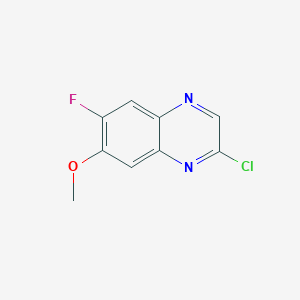
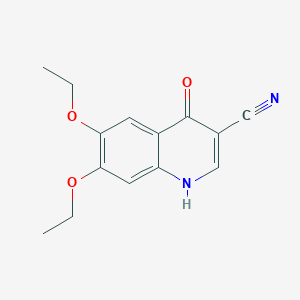
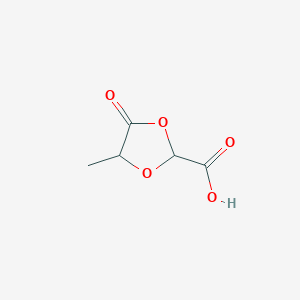
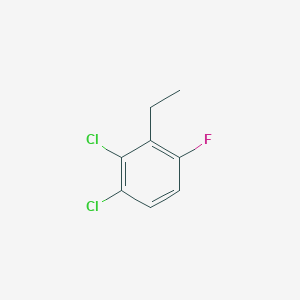
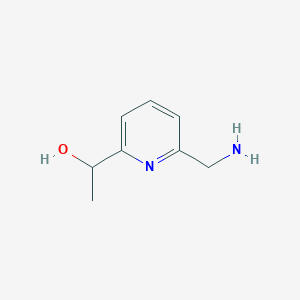
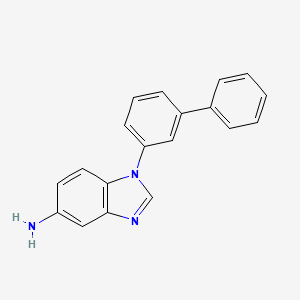
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
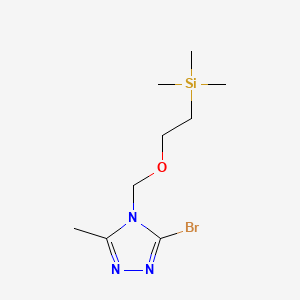
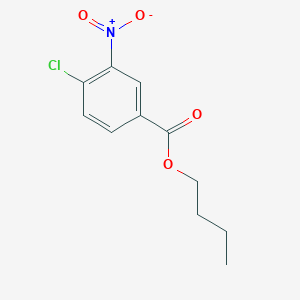
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
